N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide
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Overview
Description
N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes an isoindoline core, a phenyl group, and a sulfanylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to have a broad range of biological activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Isoindoline Core: The initial step involves the synthesis of the isoindoline core, which can be achieved through the cyclization of a suitable precursor.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isoindoline core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfanyl and acetamide functionalities.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide: shares similarities with other isoindoline derivatives and sulfanylacetamide compounds.
Examples: Compounds such as this compound and its analogs.
Uniqueness
Structural Features: The combination of the isoindoline core, phenyl group, and sulfanylacetamide moiety is unique, providing distinct chemical and biological properties.
This detailed article covers the essential aspects of this compound, providing a comprehensive overview of its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-diethyl-2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-21(4-2)18(23)14-25-20-17-13-9-8-12-16(17)19(24)22(20)15-10-6-5-7-11-15/h5-13,20H,3-4,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXIZDBXQMZAJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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